3-(1-甲基-4-氧代-1,4-二氢喹唑啉-2-基)-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

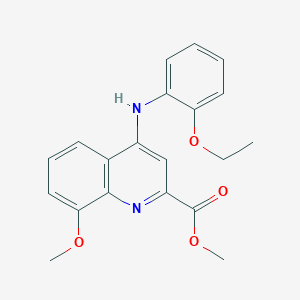

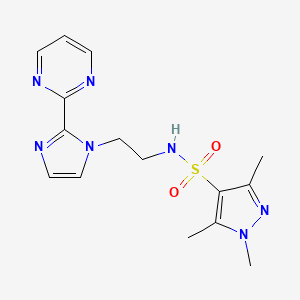

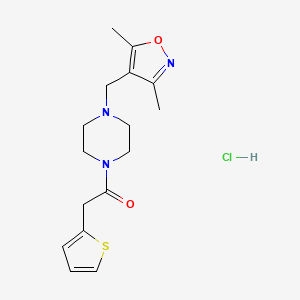

The compound of interest, 3-(1-Methyl-4-oxo-1,4-dihydro-quinazolin-2-yl)-propionic acid, is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are known for their wide range of biological activities, including antiallergenic properties as seen in similar compounds such as trans-3-[6-(methylthio)-4-oxo-4H-quinazolin-3-yl]-2-propenoic acid and (E)-3-(4-Oxo-4H-quinazolin-3-yl)-2-propenoic acids . These compounds have been evaluated for their antiallergic activity and found to be potent in the rat passive cutaneous anaphylaxis (PCA) test .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives or methyl 2-aminobenzoate with various reagents under reflux conditions . For instance, a novel quinazolinone derivative was synthesized using a sulfur arylation reaction . Another approach for synthesizing quinazolinone derivatives, such as 3,4-dihydro-1H,6H-[1,4]oxazino[3,4-b]quinazolin-6-ones, involves reacting the active methylene group with electrophilic reagents .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be complex and is often characterized using techniques such as Raman analysis, single-crystal X-ray diffraction, and Hirshfeld surface analysis . These methods provide detailed information about the empirical formula, crystal system, space group, unit cell parameters, and the electrostatic potential surface .

Chemical Reactions Analysis

Quinazolinone derivatives exhibit reactivity with various electrophilic reagents, leading to the formation of a range of substituted products. For example, the active methylene group in 3,4-dihydro-1H,6H-[1,4]oxazino[3,4-b]quinazolin-6-ones can react with bromine, phenyldiazonium chloride, nitrous acid, and other reagents to yield 1-substituted derivatives . Additionally, quinazolinone derivatives can form complexes with metal ions, as seen in the case of 2-methyl-3-{[(Z)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino}quinazolin-4-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are often studied using spectroscopic methods such as UV, IR, 1H and 13C NMR, and mass spectrometry . These techniques provide insights into the structure and properties of the compounds, including their reactivity with metal ions to form intracomplex compounds . The stability of these compounds can be assessed through long-term storage studies, as demonstrated for trans-3-[6-(methylthio)-4-oxo-4H-quinazolin-3-yl]-2-propenoic acid in dog plasma .

科学研究应用

对喹唑啉衍生物的介绍

喹唑啉衍生物,包括3-(1-甲基-4-氧代-1,4-二氢喹唑啉-2-基)-丙酸,由于其广泛的生物活性而成为药物化学的焦点。这些化合物存在于200多种天然生物碱中,并激发了研究人员合成具有潜在药用价值的新变体。喹唑啉骨架的稳定性和多功能性使得可以引入具有生物活性的基团,从而创造出具有抗细菌活性的化合物,对抗金黄色葡萄球菌、枯草杆菌和大肠杆菌等病原体。溶解度的挑战仍然是发展基于喹唑啉的药物的主要障碍,强调了需要解决抗生素耐药性的解决方案(Tiwary et al., 2016)。

喹唑啉在神经保护和神经疾病中的作用

由于与神经递质受体(如N-甲基-D-天冬氨酸(NMDA)受体)的相互作用,喹唑啉衍生物已被牵涉到神经保护策略中。从色氨酸代谢经色氨酸-喹喔啉途径产生的神经保护性喹喔啉酸和神经毒性喹喔啉酸之间的平衡,表明喹唑啉化合物有可能通过调节这些途径来影响神经疾病。这种调节可能为药物作用提供新的靶点,旨在减少神经毒性同时增强神经保护(Vámos等,2009)。

基于喹唑啉的抗癌疗法的进展

喹唑啉衍生物作为抗癌药物的发展取得了显著进展,许多化合物显示出对表皮生长因子受体(EGFR)和多种其他治疗蛋白靶点的抑制作用。最近的专利和研究突显了这些化合物在癌症治疗中的潜力,正在探索新型喹唑啉化合物的抗癌活性。这项研究强调了喹唑啉衍生物在开发针对癌症的新治疗策略中的重要性(Ravez et al., 2015)。

喹唑啉衍生物在光电子学中的应用

除了药用应用外,喹唑啉衍生物还被探索其在光电子材料中的潜力。将喹唑啉和嘧啶片段并入π-扩展共轭系统已经证明在为有机发光二极管(OLED)、图像传感器和光伏电池创造新材料方面具有价值。这些化合物的电致发光性质特别引人注目,为更高效和多功能的光电子设备提供了途径(Lipunova et al., 2018)。

属性

IUPAC Name |

3-(1-methyl-4-oxoquinazolin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-14-9-5-3-2-4-8(9)12(17)13-10(14)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHJZGOPODQGPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N=C1CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methyl-4-oxo-1,4-dihydro-quinazolin-2-yl)-propionic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide](/img/structure/B2521381.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile](/img/structure/B2521384.png)

![2-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B2521393.png)